1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone
Description
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is a ketone-containing compound featuring a piperazine ring substituted at the 1-position with a naphthalen-2-ylmethyl group and a 2,2-diphenylethanone moiety. This structure combines aromatic bulkiness (from diphenyl and naphthalene groups) with the flexibility of the piperazine ring, making it relevant for pharmacological studies, particularly in receptor binding or multidrug resistance modulation .
Properties
Molecular Formula |
C29H28N2O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C29H28N2O/c32-29(28(25-10-3-1-4-11-25)26-12-5-2-6-13-26)31-19-17-30(18-20-31)22-23-15-16-24-9-7-8-14-27(24)21-23/h1-16,21,28H,17-20,22H2 |
InChI Key |
PAUAHWVBMVTHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep reactions involving quinoline derivatives, piperazine, and naphthalene precursors.
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions involve reflux, solvent-based reactions, and purification steps.
Industrial Production: Unfortunately, industrial-scale production methods are not well-documented. research laboratories may synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine, such as 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone, exhibit antidepressant properties. In a study evaluating various piperazine derivatives, it was found that modifications on the piperazine ring enhanced serotonin receptor affinity, contributing to their therapeutic effects against depression .
Anticancer Potential
The compound has been investigated for its anticancer activity. A study demonstrated that certain piperazine derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that the presence of naphthalene moieties plays a crucial role in enhancing cytotoxicity against cancer cells .
Case Study: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone | MCF-7 (breast cancer) | 15 | Induces apoptosis |
| 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone | HeLa (cervical cancer) | 12 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in diffusion assays .
Case Study: Antimicrobial Evaluation
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
Neuropharmacological Applications
Given its structural similarity to known neuroactive compounds, research has explored the potential of this compound as a modulator of neurotransmitter systems. Preliminary studies suggest it may influence dopamine and serotonin pathways, which could be beneficial in treating disorders like schizophrenia .
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. researchers would explore its interactions with biological targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Piperazine Substitutions
Compound 1 : 1-[4-(Diphenylmethyl)piperazin-1-yl]-2,2-diphenylethanone (CAS 48230-15-5)
- Molecular Formula : C₃₁H₃₀N₂O
- Molar Mass : 446.58 g/mol
- Key Difference : The piperazine substituent is diphenylmethyl (C₁₃H₁₁) instead of naphthalen-2-ylmethyl (C₁₁H₉).
Compound 2 : 1-[4-(4-Methoxy-2-nitrophenyl)-1-piperazinyl]-2,2-diphenylethanone
- Molecular Formula : C₂₅H₂₅N₃O₄
- Molar Mass : 431.49 g/mol
- Key Difference : A nitro and methoxy-substituted phenyl group replaces the naphthalene moiety.
- Implications : The electron-withdrawing nitro group enhances reactivity, possibly making this compound more prone to reduction or hydrolysis than the target compound .
Compound 3 : 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone
- Molecular Formula : C₂₉H₂₉N₅O₃
- Molar Mass : 495.58 g/mol
- Key Difference : Incorporates a pyrazole ring and nitro group on the phenyl substituent.
Analogs with Modified Ethanone Moieties
Compound 4 : 1-(4-Hydroxyphenyl)-2,2-diphenylethanone (CAS 4873-38-5)
- Molecular Formula : C₂₀H₁₆O₂
- Molar Mass : 288.34 g/mol
- Key Difference : Lacks the piperazine-naphthalenylmethyl group, featuring a hydroxylated phenyl instead.
- Implications : The absence of the piperazine ring reduces molecular complexity, likely diminishing interactions with amine receptors .
Compound 5 : Dofequidar Fumarate
- Chemical Name: 1-(4-(2-Hydroxy-3-(quinolin-5-yloxy)propyl)piperazin-1-yl)-2,2-diphenylethanone fumarate
- Molecular Formula : C₃₃H₃₄N₄O₆
- Molar Mass : 606.65 g/mol (free base)
- Key Difference: Contains a quinoline-oxypropyl chain and a fumarate counterion.
- Implications: The quinoline group and hydroxypropyl linker enhance bioavailability and multidrug resistance reversal activity, as demonstrated in oncology studies .
Physicochemical Properties Comparison
*Estimated based on structural analysis.
Pharmacological Relevance
- The naphthalen-2-ylmethyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl-substituted analogs .
Biological Activity
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring linked to a naphthalene moiety and a diphenylethanone structure. Its molecular formula is , and it has notable physicochemical properties that influence its biological activity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:
- Receptor Binding : Compounds containing piperazine rings are known to interact with neurotransmitter receptors, which may affect mood and cognition.
- Enzyme Inhibition : The presence of the piperazine moiety can lead to inhibition of enzymes such as acetylcholinesterase, contributing to neuroprotective effects.
Antimicrobial Activity
A study on related piperazine derivatives demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and MRSA. The mechanism involved cellular uptake and disruption of bacterial cell membranes .
Anticancer Potential
Preliminary data suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, piperazine-linked derivatives have shown promising results in inhibiting the proliferation of breast cancer cells in vitro .
Neuropharmacological Effects
Compounds with structural similarities have been investigated for their potential as antidepressants and anxiolytics. The interaction with serotonin receptors has been highlighted as a key mechanism for mood regulation .
Study 1: Antimicrobial Efficacy
In a comparative study, a novel piperazine derivative showed lower Minimum Inhibitory Concentrations (MICs) against gram-positive bacteria compared to traditional antibiotics. The study utilized fluorescence microscopy to visualize cellular uptake .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| PNT | 16 | S. aureus |
| TBA | 32 | S. epidermidis |
Study 2: Cytotoxicity in Cancer Cells
A series of piperazine-linked naphthalimide derivatives were tested against various cancer cell lines. The results indicated selective cytotoxicity towards breast cancer cells while maintaining low toxicity towards non-cancerous cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| SA1 | 5 | 4T1 (Breast) |
| Control (DMSO) | >50 | 3T3 (Fibroblast) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
